molecular formula C24H28N4O4 B2570926 N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide CAS No. 1029734-71-1

N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide

Katalognummer B2570926
CAS-Nummer: 1029734-71-1
Molekulargewicht: 436.512
InChI-Schlüssel: RBFANBWQYIAWNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. It was initially developed as an antiviral agent but was later found to have anti-tumor properties.

Wirkmechanismus

The mechanism of action of N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide is not fully understood. However, it is believed to activate the immune system and induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which play a role in anti-tumor immunity. This compound has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to induce the production of cytokines, such as TNF-α and IFN-α, which play a role in anti-tumor immunity. This compound has also been shown to inhibit the activity of VEGF, which is a key regulator of angiogenesis. In addition, this compound has been found to induce apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied in preclinical models of cancer, which provides a basis for further research. However, this compound also has some limitations. It has been found to have low solubility in water, which can affect its bioavailability. In addition, this compound has been found to have a narrow therapeutic window, which means that it can be toxic at high doses.

Zukünftige Richtungen

There are several future directions for research on N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide. One direction is to investigate the use of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is to investigate the use of this compound in combination with immunotherapy, which has shown promising results in cancer treatment. Furthermore, the development of more potent analogs of this compound with improved solubility and bioavailability is also an area of future research.

Synthesemethoden

N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide can be synthesized through a multi-step process starting from commercially available compounds. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with 2-nitroaniline to form 2,3-dimethoxy-5-nitrobenzaldehyde. The second step involves the reduction of the nitro group to an amino group using sodium dithionite. The third step involves the reaction of the amino group with piperidine and acetic anhydride to form the piperidineacetamide derivative. The final step involves the reaction of the piperidineacetamide derivative with 2-(2-oxoquinoxalin-1(2H)-yl)acetic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor properties in various preclinical models of cancer, including lung, breast, colon, and prostate cancer. This compound has been found to induce tumor necrosis and inhibit tumor angiogenesis, which are important mechanisms for cancer treatment.

Eigenschaften

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-31-20-12-8-9-17(22(20)32-2)15-25-21(29)16-28-19-11-5-4-10-18(19)26-23(24(28)30)27-13-6-3-7-14-27/h4-5,8-12H,3,6-7,13-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFANBWQYIAWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.